Structural Characterization and Analytical Profiling of 3-Fluoro-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Guide
Structural Characterization and Analytical Profiling of 3-Fluoro-1H-pyrazolo[3,4-b]pyridine: A Comprehensive Guide
Executive Summary
The robust structural characterization of heterocyclic scaffolds is a foundational pillar in modern drug discovery. 3-Fluoro-1H-pyrazolo[3,4-b]pyridine (CAS: 117007-50-8) is a highly privileged bicyclic pharmacophore. The integration of the highly electronegative fluorine atom at the C3 position fundamentally alters the electronic distribution, lipophilicity, and metabolic stability of the core pyrazolopyridine ring. As a Senior Application Scientist, I have designed this whitepaper to move beyond mere data reporting; it provides a causal, self-validating analytical framework to definitively elucidate the structure, tautomeric state, and physicochemical properties of this compound.
Chemical Context and Mechanistic Significance
The pyrazolo[3,4-b]pyridine scaffold is ubiquitous in medicinal chemistry, featuring prominently in modulators of Casein Kinase 1 Delta (CK1δ) and novel agents designed for high-affinity binding to amyloid plaques .
The strategic placement of a fluorine atom at the C3 position serves two mechanistic purposes:
-
Electronic Modulation: Fluorine's inductive electron-withdrawing effect (-I) lowers the pKa of the adjacent pyrazole N-H, enhancing its capacity to act as a hydrogen bond donor in target binding pockets.
-
Metabolic Shielding: The strong C-F bond (approx. 116 kcal/mol) blocks cytochrome P450-mediated oxidative metabolism at the highly reactive C3 position, a common liability in unsubstituted pyrazoles.
Synthetically, this scaffold is often accessed via the electrophilic fluorination of a 4-bromo-1H-pyrazolo[3,4-b]pyridine precursor using reagents such as XeF₂ or Selectfluor, followed by downstream functionalization .
Analytical Workflow and Strategy
To ensure absolute structural trustworthiness, we employ an orthogonal, self-validating analytical workflow. No single technique is treated as absolute; instead, the consensus of Multi-Nuclear NMR, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy provides an airtight structural proof.
Comprehensive analytical workflow for structural elucidation of pyrazolo[3,4-b]pyridines.
Multi-Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality in Solvent Selection and Tautomeric Dynamics
Pyrazolo[3,4-b]pyridines exist in a dynamic equilibrium between the 1H- and 2H-tautomeric forms . In non-polar solvents (e.g., CDCl₃), the compound forms complex hydrogen-bonded dimers, leading to severe line broadening. Causality: We deliberately select anhydrous DMSO-d₆ as the solvent. DMSO acts as a potent hydrogen bond acceptor, disrupting intermolecular dimers and locking the molecule predominantly in the 1H-tautomer, thereby yielding sharp, highly resolved spectra.
Tautomeric dynamics and solvent-dependent stabilization in pyrazolo[3,4-b]pyridines.
Quantitative Data Presentation: Expected Chemical Shifts
The integration of ¹⁹F NMR provides an orthogonal probe that is 100% naturally abundant and free from solvent interference. Below is the self-validating structural assignment table.
Table 1: Representative Multi-Nuclear NMR Chemical Shifts (DMSO-d₆, 400 MHz)
| Nucleus | Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment Logic / Causality |
| ¹H | N1-H | ~13.5 - 14.0 | Broad singlet | - | Highly deshielded due to H-bonding; confirms 1H tautomer. |
| ¹H | C6-H | 8.60 | dd | ³J = 4.5, ⁴J = 1.5 | Adjacent to pyridine N7; highly deshielded by electronegativity. |
| ¹H | C4-H | 8.15 | dd | ³J = 8.0, ⁴J = 2.5 | Ortho to bridgehead; exhibits long-range coupling to C3-Fluorine. |
| ¹H | C5-H | 7.20 | dd | ³J = 8.0, ³J = 4.5 | Meta to pyridine N7; most shielded aromatic proton. |
| ¹⁹F | C3-F | -165.0 | Singlet | - | Characteristic upfield shift for fluoro-pyrazole systems. |
| ¹³C | C3 | ~145.0 | d | ¹JC-F = ~250 | Massive direct C-F scalar coupling confirms substitution site. |
Protocol: Self-Validating NMR Acquisition for Tautomer Elucidation
-
Step 1: Sample Preparation. Dissolve 15 mg of 3-Fluoro-1H-pyrazolo[3,4-b]pyridine (>98% purity) in 600 µL of anhydrous DMSO-d₆. Causality: Anhydrous conditions prevent rapid proton exchange with trace water, which would otherwise obliterate the critical N-H signal.
-
Step 2: Internal Calibration. Add 0.05% v/v Tetramethylsilane (TMS). Causality: Establishes a rigid 0.0 ppm baseline, ensuring chemical shift values are absolute and reproducible across different magnetic fields.
-
Step 3: 1D Acquisition. Acquire ¹H NMR at 298 K (16 scans) and ¹⁹F NMR with ¹H decoupling (64 scans).
-
Step 4: Variable Temperature (VT) Validation. If the N-H peak is broad, cool the probe to 283 K and re-acquire. Causality: Lowering the temperature decelerates chemical exchange, sharpening the N-H resonance and proving it is an exchangeable proton rather than an impurity.
-
Step 5: 2D ¹⁵N-HMBC Acquisition. Set the delay for long-range coupling evolution to 50 ms. Causality: A cross-peak between the N-H proton and the C3a/C7a carbons definitively maps the proton to N1, validating the 1H-tautomer dominance over the 2H-tautomer.
High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry provides the exact molecular weight and structural connectivity. For 3-Fluoro-1H-pyrazolo[3,4-b]pyridine (Formula: C₆H₄FN₃), the theoretical exact mass is 137.0389 Da.
Protocol: ESI-HRMS/MS Workflow
-
Step 1: Sample Dilution. Prepare a 1 µg/mL solution in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: The basic pyridine nitrogen (N7) readily accepts a proton. Formic acid drives this equilibrium forward, maximizing ionization efficiency in positive mode (ESI+).
-
Step 2: Mass Calibration. Infuse a sodium formate calibration solution prior to the run. Causality: Ensures mass accuracy within < 2 ppm, a mandatory threshold for empirical formula validation.
-
Step 3: MS1 Acquisition. Scan m/z 100-500 to identify the [M+H]⁺ precursor ion at theoretical m/z 138.0467.
-
Step 4: MS/MS (CID) Fragmentation. Isolate m/z 138.04 and apply a normalized collision energy (NCE) of 25-35 eV. Causality: This specific energy regime induces the cleavage of the pyrazole ring (characteristic loss of N₂ or HCN) without completely shattering the pyridine core, yielding diagnostic fragment ions that prove the bicyclic connectivity.
Vibrational Spectroscopy and Crystallographic Profiling
While NMR and MS define the molecule in solution and gas phases, respectively, FT-IR and X-Ray crystallography define its solid-state behavior.
-
FT-IR Spectroscopy: The spectrum is dominated by a broad N-H stretch at 3100-3200 cm⁻¹, indicative of extensive intermolecular hydrogen bonding. A sharp, intense peak at ~1150-1200 cm⁻¹ confirms the C-F stretching vibration, while the C=N stretch appears at ~1590 cm⁻¹.
-
X-Ray Crystallography: In the solid state, pyrazolo[3,4-b]pyridines typically crystallize as hydrogen-bonded dimers or polymeric chains . The N1-H acts as the primary hydrogen bond donor, while the highly basic pyridine N7 acts as the primary acceptor. The fluorine atom at C3 often participates in secondary halogen bonding, dictating the ultimate crystal packing lattice.
Conclusion
The structural elucidation of 3-Fluoro-1H-pyrazolo[3,4-b]pyridine requires a rigorous, multi-modal approach. By understanding the causality behind solvent effects, ionization dynamics, and tautomeric equilibria, researchers can deploy these self-validating protocols to ensure absolute confidence in their analytical data. This rigorous characterization is the bedrock upon which successful downstream pharmacological and medicinal chemistry campaigns are built.
References
- Title:WO2022058920A1 - Casein kinase 1 delta modulators Source: Google Patents URL
-
Title: Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques Source: MDPI (Molbank) URL: [Link]
-
Title: 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications Source: MDPI (Molecules) URL: [Link]
-
Title: Molecular Hybrids of Pyrazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies Source: MDPI (Molecules) URL: [Link]
